

# Technical Support Center: Enhancing the Bioavailability of Benzothiazole-Based Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6,7-Dihydro[1,4]dioxino[2,3-f]  
[1,3]benzothiazol-2-amine

**Cat. No.:** B2540634

[Get Quote](#)

Prepared by: Senior Application Scientist, Drug Development Support

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole-based inhibitors. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common, yet significant, challenge of enhancing the bioavailability of this versatile class of compounds. The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its wide range of biological activities.<sup>[1][2][3][4]</sup> However, the journey from a potent *in vitro* inhibitor to an effective *in vivo* therapeutic is often hindered by poor pharmacokinetic properties, primarily low bioavailability.<sup>[5]</sup>

This resource combines foundational knowledge with actionable protocols and troubleshooting guides to help you navigate these challenges effectively.

## Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental questions researchers face when starting to characterize the bioavailability of a new benzothiazole derivative.

**Q1:** What is bioavailability, and why is it a critical parameter for my benzothiazole inhibitor?

A1: Bioavailability (often denoted as F%) is the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form.[\[6\]](#) It is a crucial parameter because it directly determines the concentration of the active drug that can reach its target site to exert a therapeutic effect. A compound with high in vitro potency is of little therapeutic value if it cannot be absorbed and delivered to the target tissue in sufficient concentrations. For intravenously administered drugs, bioavailability is 100% by definition, but for oral drugs—the most common and preferred route—it is often much lower due to incomplete absorption and first-pass metabolism in the gut wall and liver.[\[6\]](#)

Q2: My benzothiazole derivative is highly potent in enzymatic assays, but its activity drops significantly in cell-based assays and in vivo models. What are the likely causes?

A2: This is a classic and frequent challenge. The primary reasons often trace back to the physicochemical properties of the benzothiazole scaffold, which is typically lipophilic (fat-loving) and often poorly soluble in aqueous environments.[\[5\]](#)[\[7\]](#)

- Poor Aqueous Solubility: Many benzothiazole derivatives are hydrophobic, leading to low solubility in gastrointestinal fluids.[\[7\]](#) If a drug doesn't dissolve, it cannot be absorbed across the gut wall. This is the most common initial barrier.
- Low Permeability: Even if dissolved, the compound must pass through the intestinal cell membrane to enter the bloodstream. While the lipophilicity of benzothiazoles can sometimes aid in passive diffusion, other structural factors or efflux by transporters like P-glycoprotein (PgP) can limit permeability.[\[8\]](#)
- Rapid First-Pass Metabolism: The compound, after absorption, passes through the liver before reaching systemic circulation. Benzothiazole rings can be susceptible to metabolic enzymes (e.g., Cytochrome P450s) that modify and inactivate them, reducing the amount of active drug that proceeds.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Q3: How does the Biopharmaceutics Classification System (BCS) help me understand my compound's challenges?

A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[\[7\]](#) It is an essential tool for predicting a drug's absorption characteristics.

- Class I: High Solubility, High Permeability (Ideal)
- Class II: Low Solubility, High Permeability (Absorption is limited by dissolution rate)
- Class III: High Solubility, Low Permeability (Absorption is limited by permeability)
- Class IV: Low Solubility, Low Permeability (Significant challenges for oral delivery)

Many benzothiazole-based inhibitors fall into BCS Class II or IV, meaning their primary hurdle is poor solubility.[\[12\]](#) Identifying your compound's class helps you select the most appropriate enhancement strategy. For a Class II compound, improving the dissolution rate is the key objective.

**Q4:** What are the known metabolic pathways for benzothiazole compounds that I should be aware of?

**A4:** Understanding the metabolic fate of your compound is critical for interpreting in vivo data. While metabolism is specific to each derivative, studies on the core benzothiazole structure have identified key pathways. The primary route of metabolism often involves cleavage of the thiazole ring.[\[9\]\[11\]](#) Common metabolites identified include 2-methylmercaptoaniline and its oxidized forms, 2-methylsulphinylaniline and 2-methylsulphonylaniline.[\[9\]\[11\]](#) Additionally, hydroxylation of the benzene ring can occur.[\[11\]](#) These metabolic transformations almost always result in a loss of inhibitory activity and facilitate excretion.

## Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a problem-and-solution framework for specific issues encountered during experiments.

### Problem: Poor Aqueous Solubility During In Vitro Assays

**Q:** My benzothiazole inhibitor has precipitated out of the aqueous buffer during my kinase assay, leading to inconsistent IC50 values. How can I resolve this?

**A:** This is a direct consequence of the low aqueous solubility common to this compound class. Before moving to complex formulations, you can try simple solubilizing excipients for in vitro

work.

- Initial Step: Use a Co-Solvent. The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then perform serial dilutions. However, the final concentration of DMSO in the assay should typically be kept low (<0.5% v/v) to avoid affecting protein function.
- If Precipitation Persists: The issue is that upon dilution into the aqueous buffer, the compound crashes out. This indicates that the final concentration in the assay still exceeds its thermodynamic solubility limit in the assay medium.
  - Solution 1: Reduce Final Compound Concentration. Re-evaluate the concentration range. If your compound is highly potent, you may not need to test at concentrations where it is insoluble.
  - Solution 2: Incorporate a Surfactant. Non-ionic surfactants like Tween® 80 or Triton™ X-100 at very low concentrations (e.g., 0.01%) can help maintain solubility without denaturing the target protein. Always run a vehicle control with the surfactant alone to ensure it has no effect on the assay.
  - Solution 3: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[\[13\]](#) Beta-cyclodextrins, particularly chemically modified versions like hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD), are commonly used.

## Problem: High In Vitro Potency, Low In Vivo Efficacy

Q: My inhibitor has a nanomolar IC<sub>50</sub> against its target enzyme and good activity in cell culture. However, when administered orally to mice, it shows no target engagement or therapeutic effect. What should I investigate first?

A: This points to a classic bioavailability problem. A systematic investigation is required to pinpoint the cause.

[Click to download full resolution via product page](#)

### Investigative Steps:

- Conduct a Preliminary Pharmacokinetic (PK) Study: This is non-negotiable. You must measure the concentration of your compound in the plasma over time after oral administration. This will give you key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which defines total drug exposure. [\[14\]](#) If the plasma concentration is negligible, you have an absorption or massive first-pass metabolism problem.
- Assess Solubility: Perform a kinetic solubility assay in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to mimic physiological conditions.
- Assess Permeability: Use an in vitro model like the Caco-2 permeability assay (see Protocol 2) to determine if the drug can cross an intestinal epithelial cell monolayer. This assay can also indicate if the compound is a substrate for efflux pumps.[\[15\]](#)[\[16\]](#)
- Evaluate Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes in vitro to determine its metabolic half-life. Rapid degradation suggests that first-pass metabolism is a major issue.

## Section 3: Key Experimental Protocols

These protocols provide a starting point for essential bioavailability assessment experiments.

### Protocol 1: Step-by-Step Kinetic Solubility Assessment

This protocol determines the solubility of a compound under conditions that mimic dilution from a DMSO stock, which is relevant for many in vitro assays.

#### Materials:

- Test Compound (Benzothiazole Inhibitor)
- Dimethyl Sulfoxide (DMSO), HPLC Grade
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microplates (UV-transparent)

- Plate reader capable of measuring absorbance at multiple wavelengths

#### Methodology:

- Prepare Stock Solution: Prepare a 10 mM stock solution of your test compound in 100% DMSO.
- Prepare Assay Plate: Add 198  $\mu$ L of PBS (pH 7.4) to the wells of a 96-well plate.
- Compound Addition: Add 2  $\mu$ L of the 10 mM DMSO stock solution directly into the PBS in the wells. This creates a final nominal concentration of 100  $\mu$ M with 1% DMSO. Mix immediately by pipetting or gentle plate shaking.
- Incubation: Incubate the plate at room temperature (or 37°C) for 2 hours to allow for equilibration.
- Measurement: Measure the absorbance of each well using a plate reader. Scan across a range of wavelengths to find the optimal one for your compound. The light scattering caused by precipitated particles will result in high absorbance readings.
- Centrifugation: Centrifuge the plate at a high speed (e.g., 3000 x g) for 15 minutes to pellet the precipitated compound.
- Post-Centrifugation Measurement: Carefully take 100  $\mu$ L of the supernatant and transfer it to a new plate. Measure the absorbance again. This reading corresponds to the amount of compound that remains dissolved.
- Calculation: Create a standard curve using known concentrations of your compound that are fully dissolved in 1% DMSO/PBS. Use this curve to determine the concentration of the compound in the supernatant. This value is your kinetic solubility.

## Protocol 2: Caco-2 Permeability Assay Workflow

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal drug absorption and identify potential P-glycoprotein (PgP) efflux.

[Click to download full resolution via product page](#)**Brief Protocol:**

- **Cell Seeding:** Caco-2 cells are seeded onto permeable Transwell® filter inserts and grown for ~21 days to form a differentiated, polarized monolayer.
- **Monolayer Integrity Check:** The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
- **A-to-B Permeability:** The test compound is added to the apical (A, upper) chamber, which represents the gut lumen. Over a set time (e.g., 2 hours), samples are taken from the basolateral (B, lower) chamber, representing the blood side.
- **B-to-A Permeability:** To test for active efflux, the experiment is reversed. The compound is added to the basolateral chamber, and samples are taken from the apical chamber.
- **Quantification:** The concentration of the compound in the samples is measured using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
- **Calculation:** The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for an efflux transporter like PgP.

### Protocol 3: Designing a Preliminary In Vivo Rodent PK Study

**Objective:** To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, F%) of a benzothiazole inhibitor after oral (PO) and intravenous (IV) administration.

**Study Design:**

- **Animal Model:** Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
- **Groups (n=3-5 animals per group):**
  - **Group 1:** IV administration (e.g., 1-2 mg/kg). This group is essential for determining clearance, volume of distribution, and calculating absolute bioavailability.

- Group 2: PO administration (e.g., 10-20 mg/kg).
- Vehicle: The formulation vehicle is critical. For IV, a solubilizing vehicle like 10% DMSO / 40% PEG400 / 50% Saline might be used. For PO, a suspension in 0.5% methylcellulose is common for poorly soluble compounds.
- Dosing: Administer the dose via tail vein injection (IV) or oral gavage (PO).
- Sampling: Collect sparse blood samples (e.g., 20-50 µL) from each animal at multiple time points (e.g., Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). A sparse sampling design allows for fewer animals.
- Sample Processing: Process blood to plasma, and store frozen at -80°C until analysis.
- Bioanalysis: Develop and validate an LC-MS/MS method to quantify the parent drug concentration in plasma.
- Pharmacokinetic Analysis: Use software like Phoenix® WinNonlin® to perform non-compartmental analysis (NCA) and determine key PK parameters.

| Parameter | Description                                    | Significance                                                                                                                                                          |
|-----------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cmax      | Maximum observed plasma concentration          | Indicates the peak exposure after a dose.                                                                                                                             |
| Tmax      | Time at which Cmax is observed                 | Indicates the rate of absorption.                                                                                                                                     |
| AUC       | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug.                                                                                                                   |
| CL        | Clearance                                      | The volume of plasma cleared of the drug per unit time.                                                                                                               |
| Vd        | Volume of Distribution                         | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F%        | Absolute Bioavailability                       | $(AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$                                                                                                               |

## Section 4: Advanced Strategies for Bioavailability Enhancement

If initial troubleshooting and formulation adjustments are insufficient, more advanced strategies are required.

[Click to download full resolution via product page](#)

**Q:** My benzothiazole inhibitor is a BCS Class II/IV compound with very low solubility and rapid metabolism. What are my best options?

**A:** For compounds with multiple bioavailability barriers, a multi-pronged approach combining formulation and chemical modification is often necessary.

- Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble drugs.[12][13]
  - What it is: The crystalline (stable, low-energy, poorly soluble) drug is converted into an amorphous (disordered, high-energy, more soluble) state and dispersed within a polymer matrix.
  - Why it works: The amorphous form has a much higher apparent solubility and dissolution rate. The polymer prevents the drug from recrystallizing in the formulation and in the GI tract.
  - How it's made: Common methods include spray drying and hot-melt extrusion.[17]
  - Considerations: Requires specialized equipment and careful selection of polymer to ensure stability.
- Nanotechnology-Based Approaches: Reducing particle size to the nanometer range dramatically increases the surface area available for dissolution.[13][18]
  - What it is: Creating drug nanoparticles, often stabilized as a nanosuspension.
  - Why it works: Based on the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[12]
  - How it's made: Techniques include wet media milling and high-pressure homogenization.[18]
  - Considerations: Physical stability of the nanosuspension can be a challenge.
- Prodrug Strategies: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[7][12]
  - Why it works: You can temporarily modify the parent drug to overcome a specific barrier.
    - To Improve Solubility: Attach a polar, ionizable group (e.g., a phosphate ester) that will be cleaved by enzymes in the body.[7]

- To Block Metabolism: Modify the part of the molecule that is susceptible to metabolic attack. The prodrug moiety can sterically hinder the metabolic enzymes.
- Considerations: Requires synthetic chemistry expertise and careful design to ensure efficient cleavage at the desired site of action.
- Structure-Activity Relationship (SAR) Modification: This involves going back to the medicinal chemistry drawing board to design new analogs with improved properties.
- Why it works: By making small, targeted changes to the molecule's structure, you can improve its physicochemical properties without losing potency. For instance, increasing the number of hydrogen bond donors or adding a polar group can improve solubility, while increasing lipophilicity can improve penetration.[\[19\]](#)
- Considerations: This is the most resource-intensive approach but can lead to a new chemical entity with a fundamentally better overall profile.

By systematically diagnosing the barriers to bioavailability and applying these targeted strategies, researchers can significantly improve the chances of advancing potent benzothiazole-based inhibitors toward clinical success.

## References

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). *J Formul Sci Bioavailab*, 8, 212. [\[Link\]](#)
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. *International Journal of Pharmaceutical and Clinical Research*, 5(1), 1-7. [\[Link\]](#)
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). *Molecules*, 29(15), 3536. [\[Link\]](#)
- Formulation strategies for poorly soluble drugs. (2024).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). *Pharmaceutics*, 15(7), 1999. [\[Link\]](#)
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). *Expert Opinion on Drug Delivery*, 8(10), 1359-1377. [\[Link\]](#)
- Medicinal significance of benzothiazole scaffold: an insight view. (2017). *Journal of Enzyme Inhibition and Medicinal Chemistry*, 32(1), 157-167. [\[Link\]](#)

- Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2021). Current Topics in Medicinal Chemistry, 21(13), 1152-1172. [\[Link\]](#)
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1832-1852. [\[Link\]](#)
- Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. (2024).
- Benzothiazole: Unique and versatile scaffold in the field of cancer. (2026). Journal of Chemical and Pharmaceutical Research. [\[Link\]](#)
- Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations. (2023). International Journal for Multidisciplinary Research, 5(4). [\[Link\]](#)
- In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. (2018). Journal of Controlled Release, 273, 103-111. [\[Link\]](#)
- Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (2022). Methods and Protocols in Food Science. [\[Link\]](#)
- Recent Advancement in the Development of Benzothiazole as Anticancer Agents. (2025). Anti-Cancer Agents in Medicinal Chemistry. [\[Link\]](#)
- Considerations In In-Vivo Bioavailability Study Design. (n.d.). Pharmacy 180. [\[Link\]](#)
- Metabolism of benzothiazole. I. Identification of ring-cleavage products. (1991). Xenobiotica, 21(9), 1179-1185. [\[Link\]](#)
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv. [\[Link\]](#)
- WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. (2024). WJAHR, 8(4), 1131-1142. [\[Link\]](#)
- Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. (2023). Expert Opinion on Drug Delivery, 20(12), 1641-1644. [\[Link\]](#)
- Metabolism of benzothiazole. I. Identification of ring-cleavage products. (1991). Xenobiotica, 21(9), 1179-1185. [\[Link\]](#)
- study design for bioavailability and bioequivalence. (2016). SlideShare. [\[Link\]](#)
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv. [\[Link\]](#)
- Bioavailability Study Design: Single Versus Multiple Dose Studies. (2025). JoVE. [\[Link\]](#)
- In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. (2018). Kinam Park. [\[Link\]](#)
- EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025).

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(49), 41724-41832. [\[Link\]](#)
- Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant *Mycobacterium tuberculosis*. (2020). Scientific Reports, 10, 19859. [\[Link\]](#)
- Importance of Benzothiazole Motif in Modern Drug Discovery. (2018). Modern Approaches in Drug Designing, 2(3). [\[Link\]](#)
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of the Egyptian National Cancer Institute, 35(1), 6. [\[Link\]](#)
- Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (2021). Current Drug Discovery Technologies, 18(4), 487-505. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [tandfonline.com](http://tandfonline.com) [[tandfonline.com](http://tandfonline.com)]
- 2. [benthamscience.com](http://benthamscience.com) [[benthamscience.com](http://benthamscience.com)]
- 3. [crimsonpublishers.com](http://crimsonpublishers.com) [[crimsonpublishers.com](http://crimsonpublishers.com)]
- 4. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 6. study design for bioavailability and bioequivalence | PPTX [[slideshare.net](http://slideshare.net)]
- 7. [sphinxsai.com](http://sphinxsai.com) [[sphinxsai.com](http://sphinxsai.com)]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 10. [wjahr.com](http://wjahr.com) [[wjahr.com](http://wjahr.com)]

- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. ijfmr.com [ijfmr.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability of Benzothiazole-Based Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2540634#enhancing-the-bioavailability-of-benzothiazole-based-inhibitors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)